Cas no 1556053-94-1 (2-(oxetan-3-yloxy)ethan-1-amine)

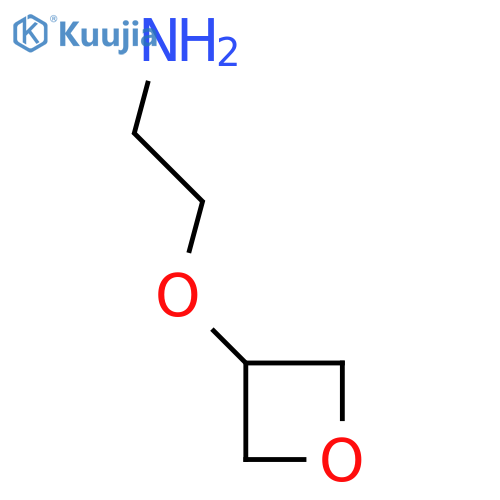

1556053-94-1 structure

商品名:2-(oxetan-3-yloxy)ethan-1-amine

2-(oxetan-3-yloxy)ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-(OXETAN-3-YLOXY)-ETHYLAMINE

- 2-(oxetan-3-yloxy)ethanamine

- 2-(oxetan-3-yloxy)ethan-1-amine

-

- インチ: 1S/C5H11NO2/c6-1-2-8-5-3-7-4-5/h5H,1-4,6H2

- InChIKey: CNXHBQSVPAMBSZ-UHFFFAOYSA-N

- ほほえんだ: O1CC(C1)OCCN

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 3

- 複雑さ: 63.4

- 疎水性パラメータ計算基準値(XlogP): -1.2

- トポロジー分子極性表面積: 44.5

2-(oxetan-3-yloxy)ethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1236405-0.25g |

2-(oxetan-3-yloxy)ethan-1-amine |

1556053-94-1 | 0.25g |

$672.0 | 2023-05-26 | ||

| Enamine | EN300-1236405-0.5g |

2-(oxetan-3-yloxy)ethan-1-amine |

1556053-94-1 | 0.5g |

$1058.0 | 2023-05-26 | ||

| Enamine | EN300-1236405-5.0g |

2-(oxetan-3-yloxy)ethan-1-amine |

1556053-94-1 | 5g |

$3935.0 | 2023-05-26 | ||

| Enamine | EN300-1236405-0.1g |

2-(oxetan-3-yloxy)ethan-1-amine |

1556053-94-1 | 0.1g |

$470.0 | 2023-05-26 | ||

| Enamine | EN300-1236405-10.0g |

2-(oxetan-3-yloxy)ethan-1-amine |

1556053-94-1 | 10g |

$5837.0 | 2023-05-26 | ||

| Enamine | EN300-1236405-1000mg |

2-(oxetan-3-yloxy)ethan-1-amine |

1556053-94-1 | 1000mg |

$1357.0 | 2023-10-02 | ||

| Enamine | EN300-1236405-10000mg |

2-(oxetan-3-yloxy)ethan-1-amine |

1556053-94-1 | 10000mg |

$5837.0 | 2023-10-02 | ||

| Enamine | EN300-1236405-50mg |

2-(oxetan-3-yloxy)ethan-1-amine |

1556053-94-1 | 50mg |

$315.0 | 2023-10-02 | ||

| Enamine | EN300-1236405-250mg |

2-(oxetan-3-yloxy)ethan-1-amine |

1556053-94-1 | 250mg |

$672.0 | 2023-10-02 | ||

| Enamine | EN300-1236405-0.05g |

2-(oxetan-3-yloxy)ethan-1-amine |

1556053-94-1 | 0.05g |

$315.0 | 2023-05-26 |

2-(oxetan-3-yloxy)ethan-1-amine 関連文献

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Kaiming Hou New J. Chem., 2019,43, 10826-10833

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

1556053-94-1 (2-(oxetan-3-yloxy)ethan-1-amine) 関連製品

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬